molecular formula C28H27FN2O B2916174 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline CAS No. 941903-06-6

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline

Cat. No.: B2916174
CAS No.: 941903-06-6
M. Wt: 426.535
InChI Key: GWFDWXRFQREEDO-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline is a synthetic quinoline derivative designed for advanced pharmacological and chemical biology research. Quinoline scaffolds are recognized as important motifs in drug development, particularly in oncology, where they can act through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and the disruption of cell migration . This compound features a strategic molecular architecture, combining a quinoline core with a 4-benzylpiperidine moiety. The 4-benzylpiperidine group is a pharmacologically active subunit known to interact with central nervous system targets . Structural analogues featuring a piperidine or piperazine ring connected to a quinoline system have demonstrated high binding affinity to key neurological receptors, specifically the dopamine D2 and serotonin 5-HT1A receptors . This suggests potential research applications for this compound in investigating neurological pathways and psychiatric disorders. The crystal structures of similar compounds are characterized by a curved molecular shape and the absence of classical hydrogen bonds, with intermolecular interactions in the solid state dominated by dispersion forces and C–H⋯π interactions . Researchers can utilize this high-purity compound as a chemical tool or building block in their discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFDWXRFQREEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The introduction of the benzylpiperidine group can be achieved through nucleophilic substitution reactions. This involves reacting the quinoline derivative with 4-benzylpiperidine under basic conditions.

    Methoxylation: The final step involves the methoxylation of the quinoline derivative with 4-fluorophenylmethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the benzylpiperidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis at Position 2 and 8

The table below compares substituents at key positions, physical properties, and biological activities (where available):

Compound Name Position 2 Substitution Position 8 Substitution Physical Properties Biological Activity Reference
Target Compound 4-Benzylpiperidin-1-yl 4-Fluorobenzyloxy Not reported Not available -
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl None (amino at position 4) Mp: 223–225°C (ethanol) Synthetic intermediate
8-Methoxy-4-(4-methoxyphenyl)quinoline 4-Methoxyphenyl Methoxy Crystallographic data Not specified
8-[(4-Chlorobenzyl)oxy]-2-vinylphenylquinoline Vinylphenyl 4-Chlorobenzyloxy Not reported Not available
5-Chloro-8-[(triazolyl)methoxy]quinoline Chloro (position 5) Triazolylmethoxy Not reported Antimicrobial studies cited
3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline Arylsulfonyl Piperidin-4-yl amino Not reported Structure-activity relationship explored
Key Observations:
  • Position 2: The target’s benzylpiperidine group contrasts with chlorophenyl (4k), methoxyphenyl (), and arylsulfonyl ().
  • Position 8 : The 4-fluorobenzyloxy group differs from methoxy () and chlorobenzyloxy (). Fluorine’s electronegativity may improve metabolic stability over chlorine or methoxy groups .

Structure-Activity Relationship (SAR) Trends

  • Piperidine vs. Sulfonyl Groups : The benzylpiperidine (target) may offer better solubility and hydrogen-bonding capacity than arylsulfonyl groups (), critical for receptor interactions .
  • Triazolylmethoxy () : Introduces heterocyclic rigidity, which could restrict conformational flexibility compared to the target’s benzyloxy chain .

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Core Structure : Quinoline ring system
  • Substituents :
    • Benzyl group at the piperidine nitrogen
    • Methoxy group attached to the quinoline at the 8-position
    • Fluorophenyl group at the para position of the methoxy

This structural configuration is hypothesized to influence its interaction with biological targets, particularly neurotransmitter receptors.

Research indicates that compounds similar to this compound may act as antagonists or modulators of various neurotransmitter receptors. Specifically, studies have shown that derivatives of benzylpiperidine can inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts and enhancing cholinergic transmission. This mechanism is particularly relevant for the treatment of Alzheimer's disease and other cognitive disorders .

Anticholinesterase Activity

The compound has demonstrated significant AChE inhibitory activity. A study utilizing comparative molecular field analysis (CoMFA) reported a strong correlation between structural features of benzylpiperidine derivatives and their AChE inhibitory potency. The results indicated that steric and electronic properties are critical for enhancing biological activity .

Neuroprotective Effects

In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is likely mediated through the modulation of cholinergic signaling pathways, which are crucial for maintaining cognitive function .

Study 1: Cognitive Enhancement in Animal Models

A recent study investigated the effects of a related compound on cognitive deficits in rodent models of Alzheimer's disease. The administration of the compound resulted in improved performance in memory tasks, correlating with increased ACh levels and reduced AChE activity .

Study 2: In Vitro Neuroprotection

Another study focused on assessing the neuroprotective properties of related quinoline derivatives against neurotoxic agents. The results indicated that these compounds significantly reduced cell death and oxidative stress markers in cultured neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Summary

Activity IC50 (µM) Reference
AChE Inhibition0.5
Neuroprotection (cell viability)10
Cognitive enhancement (animal model)Not specified

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